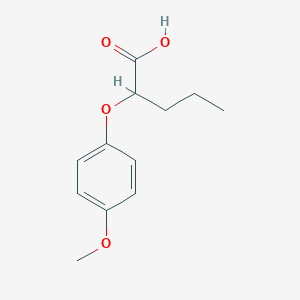stannane CAS No. 923056-92-2](/img/structure/B14196662.png)
[(9H-Fluorene-1-carbonyl)oxy](triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluorene-1-carbonyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a fluorene moiety attached to a triphenylstannane group through a carbonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-1-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-1-carbonyl chloride with triphenylstannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-1-carbonyl chloride+Triphenylstannane→(9H-Fluorene-1-carbonyl)oxystannane
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-1-carbonyl)oxystannane are not well-documented, the general principles of organotin compound synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(9H-Fluorene-1-carbonyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triphenylstannane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-1-ylmethanol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
科学研究应用
(9H-Fluorene-1-carbonyl)oxystannane has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological activity and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (9H-Fluorene-1-carbonyl)oxystannane involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorene moiety can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interacting biomolecules.
相似化合物的比较
(9H-Fluorene-1-carbonyl)oxystannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Fluorene derivatives: Compounds like 9H-fluorene and fluorenone, which share the fluorene core structure but differ in their functional groups.
属性
CAS 编号 |
923056-92-2 |
|---|---|
分子式 |
C32H24O2Sn |
分子量 |
559.2 g/mol |
IUPAC 名称 |
triphenylstannyl 9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;3*1-2-4-6-5-3-1;/h1-7H,8H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
MBZXGCHQUFSDDK-UHFFFAOYSA-M |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
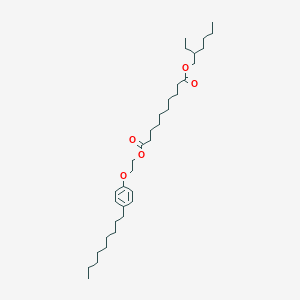
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
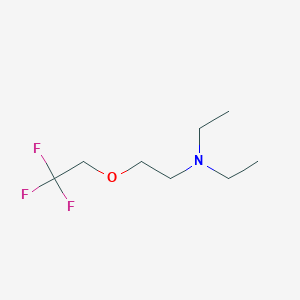

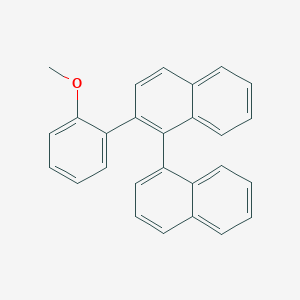
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
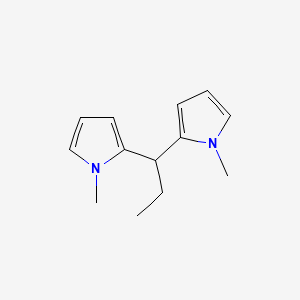
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
